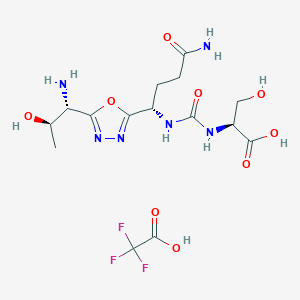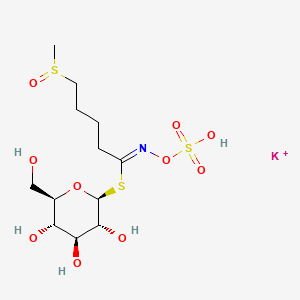
Glucoraphanin (potassium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucoraphanin (potassium salt) is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other related plants . This compound is particularly notable for its conversion to sulforaphane, a potent bioactive compound, through the action of the enzyme myrosinase . Sulforaphane has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions: Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in glucoraphanin is chiral and has an R absolute configuration, set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of glucoraphanin (potassium salt) typically involves the extraction from cruciferous vegetables, followed by purification processes to isolate the compound in its potassium salt form . Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to ensure high purity levels .
化学反応の分析
Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulforaphane by the enzyme myrosinase.
Hydrolysis: Breakdown into various bioactive compounds under specific conditions.
Common Reagents and Conditions:
Myrosinase: Enzyme that catalyzes the conversion of glucoraphanin to sulforaphane.
Flavin Monooxygenase: Enzyme involved in the stereochemical configuration of the sulfinyl group.
Major Products Formed:
科学的研究の応用
Glucoraphanin (potassium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its conversion to bioactive compounds.
Medicine: Studied for its potential therapeutic effects, particularly in cancer prevention and treatment.
作用機序
The primary mechanism of action of glucoraphanin involves its conversion to sulforaphane by myrosinase . Sulforaphane then activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of carcinogens and reactive oxygen species, thereby exerting antioxidant and anti-carcinogenic effects .
類似化合物との比較
Glucoiberin: Another glucosinolate found in cruciferous vegetables.
Gluconapin: Similar in structure and function to glucoraphanin.
Sinigrin: A glucosinolate that also undergoes enzymatic conversion to bioactive compounds.
Uniqueness of Glucoraphanin: Glucoraphanin is unique due to its high abundance in broccoli and its potent conversion to sulforaphane, which has been extensively studied for its health benefits . This makes glucoraphanin particularly valuable in both research and industrial applications.
特性
分子式 |
C12H23KNO10S3+ |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
potassium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
InChIキー |
XLJHNVPISVILLA-QYSFFVHJSA-N |
異性体SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
正規SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


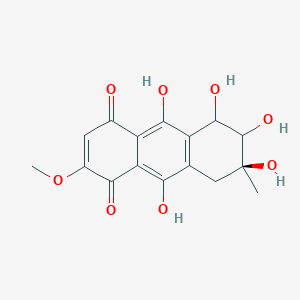
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814192.png)
![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814208.png)
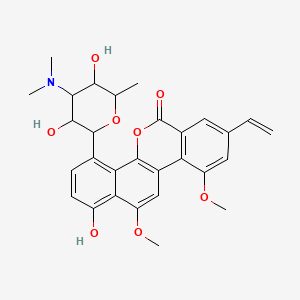
![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)
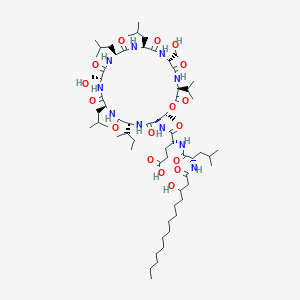
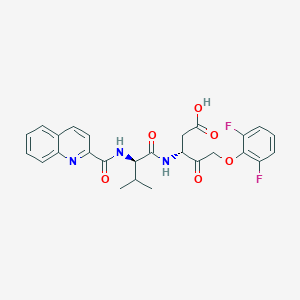
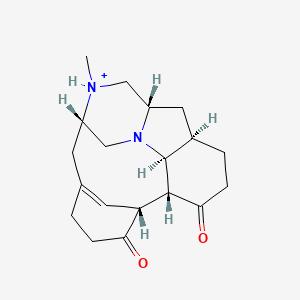
![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)
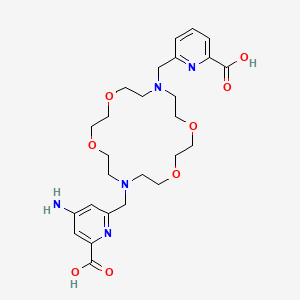
![(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione](/img/structure/B10814268.png)
